7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid
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Overview
Description
7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar multi-step processes with optimization for scale, yield, and purity. The use of solid alumina and room temperature conditions for initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, is a notable approach .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit kinase activity, leading to the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group.
Pyrrolo[1,2-a]pyrazine: A fused ring system with pyrrole and pyrazine rings.
Comparison: 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct biological activities. Compared to pyridazine and pyridazinone, it has a more complex structure, potentially leading to more diverse interactions with biological targets .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-4-1-2-8-10-6(4)9-5/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
ILPZKYLBBFMCCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C=C(N2)C(=O)O |
Origin of Product |
United States |
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